2-Cyclohexene-1-carboxamide, N,N-dimethyl-
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Overview
Description
2-Cyclohexene-1-carboxamide, N,N-dimethyl- is an organic compound with the molecular formula C9H15NO It is a derivative of cyclohexene, featuring a carboxamide group substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-carboxamide, N,N-dimethyl- typically involves the reaction of cyclohexene with dimethylamine and a suitable carboxylating agent. One common method is the reaction of cyclohexene with phosgene (COCl2) in the presence of dimethylamine. The reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-Cyclohexene-1-carboxamide, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-carboxamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclohexene-1-carboxylic acid or cyclohexanone.
Reduction: 2-Cyclohexene-1-amine, N,N-dimethyl-.
Substitution: Various substituted cyclohexene derivatives depending on the reagent used.
Scientific Research Applications
2-Cyclohexene-1-carboxamide, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-carboxamide, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A ketone derivative of cyclohexene.
Cyclohexene-1-carboxylic acid: An oxidized form of cyclohexene.
2-Cyclohexene-1-amine, N,N-dimethyl-: A reduced form of the compound.
Uniqueness
2-Cyclohexene-1-carboxamide, N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
61471-32-7 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N,N-dimethylcyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-10(2)9(11)8-6-4-3-5-7-8/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
NHWPMGTVCAMIAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCCC=C1 |
Origin of Product |
United States |
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